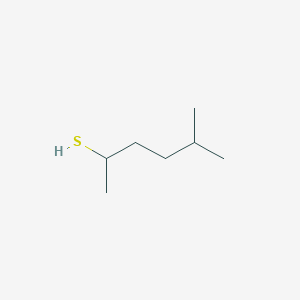
5-Methylhexane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhexane-2-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. Thiols are known for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is a branched alkane with a thiol group, making it a valuable subject of study in organic chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methylhexane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with sodium hydrosulfide (NaSH). For instance, 5-methylhexane-2-bromide can react with NaSH to produce this compound . Another approach uses thiourea as a nucleophilic sulfur source, which reacts with the alkyl halide to form an alkyl isothiourea salt. This intermediate is then hydrolyzed to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves large-scale nucleophilic substitution reactions. The use of thiourea is particularly advantageous due to its ability to prevent the formation of unwanted by-products, such as sulfides .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylhexane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can react with alkyl halides to form thioethers (sulfides) through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Hydrochloric acid, zinc.
Substitution: Alkyl halides, sodium hydrosulfide, thiourea.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Aplicaciones Científicas De Investigación
5-Methylhexane-2-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methylhexane-2-thiol involves its sulfhydryl group, which can participate in various biochemical reactions. Thiols can act as nucleophiles, attacking electrophilic centers in other molecules. This property is utilized in the formation of thioethers and disulfides. Additionally, thiols can undergo oxidation-reduction reactions, playing a role in maintaining the redox balance within cells .
Comparación Con Compuestos Similares
Ethanethiol (C2H5SH): A simple thiol with a strong odor, used as an odorant in natural gas.
Butanethiol (C4H9SH): Another thiol with a strong odor, used in the synthesis of pharmaceuticals and agrochemicals.
Hexanethiol (C6H13SH): A thiol used in organic synthesis and as a flavoring agent.
Uniqueness of 5-Methylhexane-2-thiol: this compound is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of a methyl group on the hexane chain can affect the compound’s boiling point, solubility, and odor compared to its linear counterparts .
Propiedades
Fórmula molecular |
C7H16S |
|---|---|
Peso molecular |
132.27 g/mol |
Nombre IUPAC |
5-methylhexane-2-thiol |
InChI |
InChI=1S/C7H16S/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
NLMTWSIPPXEZJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


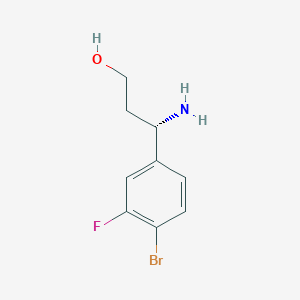
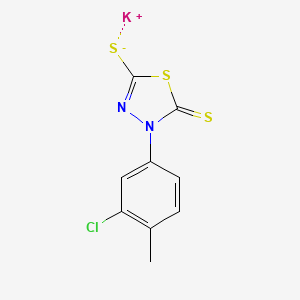
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)

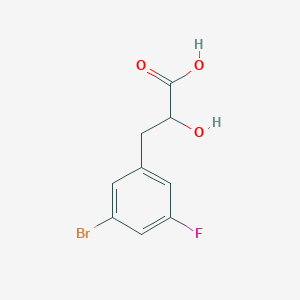
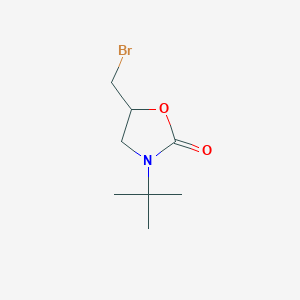
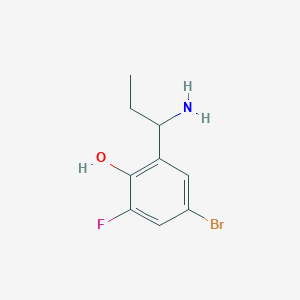
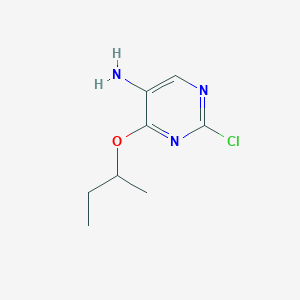

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
amine](/img/structure/B13300865.png)
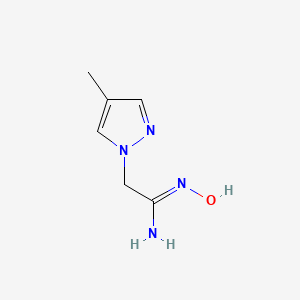

![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
